Cas no 80418-13-9 ((S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol)

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol featuring a bromophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of both a bromine substituent and a trifluoromethyl group enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. The (S)-enantiomer offers stereochemical control in asymmetric synthesis, enabling the preparation of optically active compounds. Its high purity and well-defined configuration ensure reproducibility in research and industrial processes. This compound is particularly useful in medicinal chemistry for developing fluorinated analogs with improved metabolic stability and binding affinity. Proper handling under inert conditions is recommended due to its sensitivity.
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol structure
80418-13-9 structure
Product name:(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
CAS No:80418-13-9
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD14707649
CID:2133126
PubChem ID:12640350

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
    • (αS)-4-Bromo-α-(trifluoromethyl)benzenemethanol
    • (S)-2,2,2-Trifluoro-1-(4-bromophenyl)ethanol
    • (αS)-4-Bromo-α-(trifluoromethyl)benzenemethanol (ACI)
    • Benzenemethanol, 4-bromo-α-(trifluoromethyl)-, (S)- (ZCI)
    • (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
    • (2S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
    • MDL: MFCD14707649
    • Inchi: 1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
    • InChI Key: PHWPRSZULISLMK-ZETCQYMHSA-N
    • SMILES: [C@@H](C1C=CC(Br)=CC=1)(O)C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.665±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 54-56 ºC
  • Boiling Point: 282.8±40.0 ºC (760 Torr),
  • Flash Point: 124.8±27.3 ºC,
  • Solubility: Very slightly soluble (0.82 g/l) (25 º C),

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Security Information

  • HazardClass:IRRITANT

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-1G
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
1g
¥ 369.00 2023-04-13
Chemenu
CM323029-1g
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
1g
$462 2021-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-250MG
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
250MG
¥ 151.00 2023-04-13
Enamine
EN300-1931450-10.0g
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-13-9 95%
10g
$4667.0 2023-05-31
eNovation Chemicals LLC
Y1186028-1g
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
1g
$595 2023-09-03
abcr
AB555655-1 g
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol; .
80418-13-9
1g
€147.40 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-100MG
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
100MG
¥ 99.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7451-500MG
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
80418-13-9 95%
500MG
¥ 541.00 2023-03-30
Enamine
EN300-1931450-0.05g
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-13-9 95%
0.05g
$252.0 2023-09-17
Enamine
EN300-1931450-5.0g
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
80418-13-9 95%
5g
$3147.0 2023-05-31

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Catalysts: NADPH ,  Alcohol dehydrogenase Solvents: Water ;  30 min, pH 7.5, 30 °C
1.2 Solvents: Isopropanol ;  24 h, 30 °C
Reference
Combined batch and continuous flow procedure to the chemo-enzymatic synthesis of biaryl moiety of Odanacatib
Lopes, Raquel de Oliveira; et al, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 101-107

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2543641-01-4 Solvents: Methanol ;  36 h, 60 bar, rt
Reference
C1-Symmetric PNP Ligands for Manganese-Catalyzed Enantioselective Hydrogenation of Ketones: Reaction Scope and Enantioinduction Model
Zeng, Liyao; et al, ACS Catalysis, 2020, 10(23), 13794-13799

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Glucose Solvents: Ethanol ,  Water ;  24 h, 30 °C
Reference
Continuous flow whole cell bioreduction of fluorinated acetophenone
de Oliveira Lopes, Raquel; et al, Tetrahedron, 2014, 70(20), 3239-3242

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Selectfluor Catalysts: 9,10-Anthracenedione, sulfonyl-, sodium salt (1:1) Solvents: Acetonitrile ,  Water ;  8 h, rt
1.2 Reagents: Glucose Catalysts: Carbonyl reductase Solvents: Water ;  overnight, pH 6.5, rt
Reference
Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions
Zhang, Yu; et al, Green Chemistry, 2022, 24(20), 7889-7893

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-14)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol ;  4 - 16 h, 8 - 10 atm, 26 - 30 °C
Reference
(R)- and (S)-2,2'-Bis(bis(3,5-dimethylphenyl) phosphanyl)-1,1'-binaphthalene
McWilliams, J. Christopher, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-14

Synthetic Routes 6

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (1S)-1-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2-[(1S)-1-[[(1S,2R)-2,3-… Solvents: Isopropanol ;  2 h, 25 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen Solvents: Toluene ;  16 h, 40 atm, rt
Reference
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031
Zhu, Tiao-Zhen; et al, Organic Chemistry Frontiers, 2021, 8(14), 3705-3711

Synthetic Routes 7

Reaction Conditions
1.1 Catalysts: (-)-Menthol ,  Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Lewis base-catalyzed formation of α-trifluoromethyl alcohol from CF3SiMe3 and carbonyl-containing compounds
Zhu, Shi-Fa; et al, Chinese Journal of Chemistry, 2007, 25(2), 233-236

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Raw materials

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol Preparation Products

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Amadis Chemical Company Limited
(CAS:80418-13-9)(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
A9953
Purity:99%/99%
Quantity:5g/25g
Price ($):176.0/615.0